molecular formula C22H13N5O2S2 B11575885 (5Z)-2-(furan-2-yl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(furan-2-yl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11575885
M. Wt: 443.5 g/mol
InChI Key: YCFSWGWNQQQHFP-PDGQHHTCSA-N
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Description

(5Z)-2-(FURAN-2-YL)-5-{[1-PHENYL-3-(THIOPHEN-2-YL)-1H-PYRAZOL-4-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound that features a unique combination of furan, thiophene, pyrazole, triazole, and thiazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical reactivity and interactions.

Preparation Methods

The synthesis of (5Z)-2-(FURAN-2-YL)-5-{[1-PHENYL-3-(THIOPHEN-2-YL)-1H-PYRAZOL-4-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic synthesis. The synthetic route often starts with the preparation of the individual ring systems, followed by their sequential coupling and cyclization reactions under controlled conditions. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the complex ring structures. Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

This compound can undergo a variety of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The pyrazole and triazole rings can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(5Z)-2-(FURAN-2-YL)-5-{[1-PHENYL-3-(THIOPHEN-2-YL)-1H-PYRAZOL-4-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific biological activity being investigated. For example, in antimicrobial applications, it may inhibit key enzymes involved in bacterial cell wall synthesis, while in anticancer research, it may interfere with cell division processes.

Comparison with Similar Compounds

Similar compounds include other heterocyclic compounds with furan, thiophene, pyrazole, triazole, and thiazole rings. What sets (5Z)-2-(FURAN-2-YL)-5-{[1-PHENYL-3-(THIOPHEN-2-YL)-1H-PYRAZOL-4-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE apart is its unique combination of these rings, which imparts distinct chemical and biological properties. Similar compounds include:

  • 2-(FURAN-2-YL)-5-(THIOPHEN-2-YL)-1H-PYRAZOLE
  • 5-(THIOPHEN-2-YL)-1H-TRIAZOLE
  • 2-(FURAN-2-YL)-1,3-THIAZOLE

This detailed article provides a comprehensive overview of (5Z)-2-(FURAN-2-YL)-5-{[1-PHENYL-3-(THIOPHEN-2-YL)-1H-PYRAZOL-4-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H13N5O2S2

Molecular Weight

443.5 g/mol

IUPAC Name

(5Z)-2-(furan-2-yl)-5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C22H13N5O2S2/c28-21-18(31-22-23-20(25-27(21)22)16-8-4-10-29-16)12-14-13-26(15-6-2-1-3-7-15)24-19(14)17-9-5-11-30-17/h1-13H/b18-12-

InChI Key

YCFSWGWNQQQHFP-PDGQHHTCSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)/C=C\4/C(=O)N5C(=NC(=N5)C6=CC=CO6)S4

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C=C4C(=O)N5C(=NC(=N5)C6=CC=CO6)S4

Origin of Product

United States

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